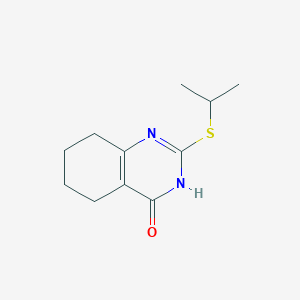

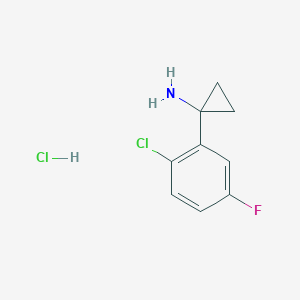

![molecular formula C13H11F3N2O B2929411 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine CAS No. 81066-62-8](/img/structure/B2929411.png)

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

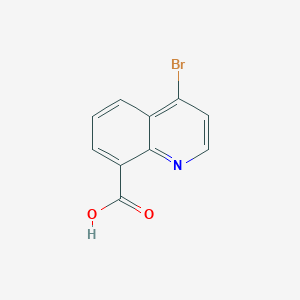

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine, also known as TFBOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFBOPA is a pyridine-based compound that contains a trifluoromethyl group and a benzyl ether moiety. This compound has been synthesized using various methods and has shown promising results in scientific research studies.

Scientific Research Applications

Chemical Synthesis and Complex Formation

- The synthesis and structural characterization of zinc(II) complexes with pyridine carbaldehyde oxime derivatives demonstrate the intricate coordination behavior and potential applications in materials science and catalysis (Konidaris et al., 2009). These complexes form 1D architectures through hydrogen bonding, showcasing the utility of pyridine derivatives in constructing novel metal-organic frameworks.

Catalytic and Reaction Mechanisms

- Research on palladium(II) complexes with pyridine and trifluoromethyl groups has led to the development of new catalytic processes for fluorination reactions, offering insights into the design of more efficient catalysts for organic synthesis (Grushin & Marshall, 2009).

Organometallic Chemistry

- The interaction between osmium-hexahydride complexes and pyridinamine derivatives has been studied for the activation of C-H and reduction of C-E bonds, highlighting the potential of these complexes in organic transformations and synthetic applications (Barrio et al., 2004).

Oxidation Processes

- The catalyzed oxidation of alcohols to aldehydes and ketones by molecular oxygen using Pd(OAc)2/pyridine showcases the application of pyridine derivatives in facilitating environmentally friendly oxidation processes (Nishimura et al., 1998).

Trifluoromethoxylation and Fluorination

- A study on the oxidative desulfurization-fluorination of alkanol xanthates using HF–pyridine systems emphasizes the versatility of pyridine in promoting fluorination and trifluoromethoxylation reactions, important for pharmaceutical and agrochemical development (Kanie et al., 1997).

properties

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]methoxy]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-3-9(7-10)8-19-11-5-2-6-18-12(11)17/h1-7H,8H2,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKGHWHESMVQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2929333.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2929346.png)

![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)

![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)

![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)